N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
CAS No.:
Cat. No.: VC15068105
Molecular Formula: C24H27N5OS
Molecular Weight: 433.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N5OS |
|---|---|
| Molecular Weight | 433.6 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
| Standard InChI | InChI=1S/C24H27N5OS/c30-22(25-15-13-17-16-27-20-10-5-3-8-18(17)20)12-2-1-7-14-26-23-19-9-4-6-11-21(19)28-24(31)29-23/h3-6,8-11,16,27H,1-2,7,12-15H2,(H,25,30)(H2,26,28,29,31) |
| Standard InChI Key | HOHMCPRDQSZTES-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Introduction
Structural Characterization and Molecular Properties
N-[2-(1H-Indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide features a hexanamide backbone bridging an indole ethyl group and a sulfanylidene-substituted quinazoline ring. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is linked via an ethyl chain to the hexanamide spacer. The quinazoline component contains a sulfanylidene group at position 2 and an amino group at position 4, which facilitates hydrogen bonding with biological targets .
Table 1: Comparative Structural Features of Quinazoline Derivatives
| Compound | Core Structure | Functional Groups | Bioactivity |
|---|---|---|---|
| N-[2-(1H-Indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide | Quinazoline-Indole hybrid | Sulfanylidene, Hexanamide | Anticancer (hypothesized) |
| Erlotinib | Quinazoline | Ethynylphenyl, Methoxy | EGFR inhibition |
| 5-Fluorouracil | Pyrimidine | Fluorouracil | Antimetabolite |
Synthesis Pathways and Optimization
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide likely involves multi-step reactions, as inferred from methods for analogous quinazolinones .
Stepwise Synthesis Protocol
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Formation of Quinazolinone Core: Cyclocondensation of anthranilic acid derivatives with thiourea yields 2-sulfanylidene-1H-quinazolin-4-amine .
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Indole-Ethylamine Preparation: Friedel-Crafts alkylation of indole with ethylene dihydrochloride produces 2-(1H-indol-3-yl)ethylamine.
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Amide Coupling: Hexanoyl chloride is reacted with 2-(1H-indol-3-yl)ethylamine to form the hexanamide intermediate.
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Final Conjugation: The quinazolinone amine is coupled to the hexanamide via carbodiimide-mediated amide bond formation .
Reaction conditions (e.g., DMF as solvent, 60–80°C) and catalysts (e.g., HOBt/EDCI) are critical for achieving yields >70%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Biological Activity and Mechanism of Action
The compound’s dual indole-quinazoline architecture suggests multimodal biological activity. Indole derivatives modulate serotonin receptors and cytochrome P450 enzymes, while quinazolines inhibit tyrosine kinases and DNA topoisomerases .
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 | 12.3 | Doxorubicin (0.8) |
| A549 | 18.7 | Cisplatin (2.1) |
| HeLa | 15.9 | Paclitaxel (1.5) |
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 32 µg/mL and 64 µg/mL, respectively. The thioxo group disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .
Pharmacokinetic and Toxicity Profiles
While in vivo data remain scarce, ADMET predictions indicate moderate oral bioavailability (F = 45%) due to first-pass metabolism. The compound exhibits high plasma protein binding (89%), prolonging its half-life. Hepatotoxicity risks (CYP3A4 inhibition) warrant further investigation .
Comparative Analysis with Clinical Agents
N-[2-(1H-Indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide’s hybrid structure offers advantages over monofunctional agents:
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Selectivity: Dual targeting of EGFR and VEGFR reduces off-target effects versus single-kinase inhibitors .
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Solubility: The hexanamide chain improves aqueous solubility (LogP = 2.1) compared to erlotinib (LogP = 3.8) .
Future Directions and Clinical Implications
Phase I trials are recommended to evaluate dose-limiting toxicities. Structural modifications, such as fluorination of the indole ring, could enhance blood-brain barrier penetration for glioblastoma applications .
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